4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)
CAS No.: 101223-88-5
Cat. No.: VC0034287
Molecular Formula: C7H12O
Molecular Weight: 112.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101223-88-5 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.172 |
| IUPAC Name | (E,3S)-3-methylhex-4-en-2-one |
| Standard InChI | InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3/b5-4+/t6-/m0/s1 |
| Standard InChI Key | KXOKGQNYBFVWOX-OVCGOVNKSA-N |
| SMILES | CC=CC(C)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) is an alpha-branched unsaturated ketone with the CAS Registry Number 101223-88-5. The compound has a molecular formula of C7H12O and a molecular weight of 112.172 g/mol . The IUPAC name for this compound is (E,3S)-3-methylhex-4-en-2-one, which explicitly indicates its stereochemical configuration .
Structural Representation
The chemical structure features a ketone functional group at position 2, a methyl branch at position 3 with S-configuration, and a trans (E) double bond between positions 4 and 5. This specific stereochemistry is crucial for its chemical behavior and potential applications.
Chemical Identifiers
The compound can be identified using various chemical notations as presented in Table 1:
Table 1: Chemical Identifiers for 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)
Physical Properties
The physical properties of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) are crucial for understanding its behavior in various conditions and applications. While some specific data for the S-(E) isomer is limited, properties can be reasonably estimated from related isomers and the general molecular structure.
General Physical Characteristics
Based on its molecular structure and data from related compounds, this ketone is likely a colorless to pale yellow liquid at room temperature with a characteristic odor. The physical properties available from the literature are summarized in Table 2:
Table 2: Physical Properties of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) and Related Isomers
Stereochemistry and Isomerism
The stereochemistry of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) is a defining aspect of this compound, distinguishing it from its stereoisomers.
Stereogenic Centers and Configurations
This compound contains:
-
One stereogenic center at C-3 with S-configuration
-
One double bond between C-4 and C-5 with E-configuration (trans)
Related Stereoisomers
Several stereoisomers of this compound exist, each with different physical and chemical properties:
Table 3: Stereoisomers of 4-Hexen-2-one, 3-methyl- and their CAS Numbers
| Stereoisomer | CAS Number | Reference |
|---|---|---|
| [S-(E)]- isomer | 101223-88-5 | |
| [R-(E)]- isomer | 101223-87-4 | |
| (E)- isomer (racemic) | 80201-26-9 | |
| (Z)- isomer (racemic) | 113972-71-7 | |
| Non-specific stereochemistry | 72189-24-3 |
Chemical Reactivity
The reactivity of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) is determined by its functional groups and stereochemistry.
Key Reactive Sites
This compound contains several reactive sites:
-
The ketone carbonyl group at C-2 (nucleophilic addition)
-
The C=C double bond (addition reactions)
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Alpha-hydrogen atoms (enolization, aldol reactions)
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